diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl {3-bromobicyclo[111]pentan-1-yl}phosphonate is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Mechanism of Action
Target of Action
1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane, also known as Diethyl (3-bromobicyclo[1.1.1]pentan-1-yl)phosphonate, is a derivative of bicyclo[1.1.1]pentanes (BCPs) . BCPs are utilized as bioisosteres for tert-butyl and aryl groups as well as internal alkynes . They have gained considerable momentum in drug development programs . The primary targets of this compound are likely to be the same biological molecules that interact with these groups.
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in the targets’ functionIt is known that bcps can undergo reactions involving radicals derived from diazo esters to perform an addition reaction onto [111]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Pharmacokinetics
It is known that bcps are used in drug development due to their high passive permeability, high water solubility, and improved metabolic stability .
Preparation Methods
The synthesis of diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic hydrocarbon.
Bromination: The [1.1.1]propellane undergoes bromination to introduce the bromine atom at the desired position.
Phosphorylation: The brominated intermediate is then subjected to phosphorylation using diethoxyphosphoryl chloride under controlled conditions to yield the final product
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The diethoxyphosphoryl group can undergo oxidation to form phosphonic acids or reduction to yield phosphines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioisosteres, which are molecules that mimic the biological activity of other compounds while having different structures.
Medicine: It is explored for its potential in drug design, particularly in creating molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in material science, such as in the development of liquid crystals and molecular rotors
Comparison with Similar Compounds
diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate can be compared with other similar compounds, such as:
1,3-Dibromobicyclo[1.1.1]pentane: Lacks the phosphoryl group, making it less versatile in certain applications.
1-Bromo-3-phosphorylbicyclo[1.1.1]pentane: Contains a phosphoryl group but without the diethoxy substituents, affecting its solubility and reactivity.
1-Bromo-3-methoxyphosphorylbicyclo[1.1.1]pentane: Similar structure but with different alkoxy groups, leading to variations in chemical behavior
The uniqueness of this compound lies in its combination of bromine and diethoxyphosphoryl groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrO3P/c1-3-12-14(11,13-4-2)9-5-8(10,6-9)7-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZGPWQDWCCQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C12CC(C1)(C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.